Methyl 1-Ethyl-1H-pyrazole-5-carboxylate
Overview
Description
Methyl 1-Ethyl-1H-pyrazole-5-carboxylate: is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological and chemical properties. The presence of the ester group at the 5-position and the ethyl group at the 1-position makes this compound particularly interesting for various synthetic and research applications.
Mechanism of Action
Target of Action
The primary targets of Methyl 1-Ethyl-1H-pyrazole-5-carboxylate are currently unknown
Mode of Action
Pyrazole derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Without specific target identification, it’s challenging to summarize the affected biochemical pathways and their downstream effects for this compound . Pyrazole derivatives have been found to interact with various biochemical pathways, but the specific pathways affected by this compound remain to be elucidated .
Pharmacokinetics
Information regarding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently unavailable . These properties are crucial for understanding the bioavailability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-Ethyl-1H-pyrazole-5-carboxylate typically involves the condensation of 1,3-diketones with hydrazines. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate under reflux conditions to form the pyrazole ring. The resulting intermediate is then esterified using methanol in the presence of an acid catalyst to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-Ethyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate to form corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include pyrazole carboxylic acids, reduced pyrazole derivatives, and substituted pyrazole esters.
Scientific Research Applications
Methyl 1-Ethyl-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-Ethyl-3-Phenyl-1H-pyrazole-5-carboxylate
- Ethyl 1-Methyl-1H-pyrazole-5-carboxylate
- Methyl 1-Ethyl-5-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate
Uniqueness
Methyl 1-Ethyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 1-position and the ester group at the 5-position allows for versatile chemical modifications, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 2-ethylpyrazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-3-9-6(4-5-8-9)7(10)11-2/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPIKIIETKZOLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00555707 | |
Record name | Methyl 1-ethyl-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00555707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119458-46-7 | |
Record name | Methyl 1-ethyl-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00555707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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